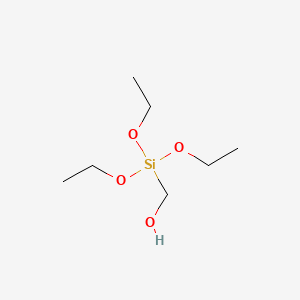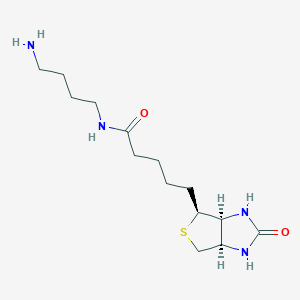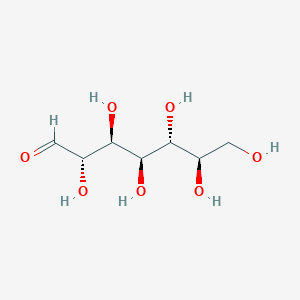
トリエトキシシリルメタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .科学的研究の応用
キラル固定相(CSP)の調製
トリエトキシシリルメタノールは、エナンチオ選択的クロマトグラフィー用のCSPの合成に使用されます。この技術は、エナンチオマーの分離と精製に不可欠であり、品質管理、調製的なエナンチオ分離、およびエナンチオマー反応のモニタリングに不可欠です。 この化合物は、CSPの調製におけるカップリング剤として機能し、革新的なコーティングおよび固定化戦略の開発に貢献しています {svg_1}.
ハイブリッドオルガノシリカ材料の合成
この化合物は、3-(トリエトキシシリル)プロピルアミンホスフィンルテニウム(II)錯体などのハイブリッドオルガノシリカ材料の合成に関与しています。 これらの材料はゾルゲル法によって合成され、安定なホスフィン配位子により触媒作用に潜在的な用途があります {svg_2}.
クロマトグラフィー用キラルセレクターの開発
クロマトグラフィーでは、トリエトキシシリルメタノールは、特に多糖およびβ-シクロデキストリンベースのCSPの形で、キラルセレクターを作成するために使用されます。 これらのセレクターは、幅広いエナンチオマーを分離することができ、製薬および環境研究において貴重なツールとなっています {svg_3}.
Safety and Hazards
作用機序
Target of Action
(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane , is primarily used in the field of materials science and surface chemistry. Its primary targets are various surfaces, particularly silica surfaces , where it acts as a crosslinking agent .
Mode of Action
(Triethoxysilyl)methanol interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the triethoxysilyl group of the compound and the hydroxyl groups present on the surface of the target material . This interaction results in the formation of a stable, crosslinked network on the surface, enhancing the material’s properties such as stability and reactivity .
Biochemical Pathways
Methanol metabolism involves its oxidation to formaldehyde by alcohol dehydrogenase or other enzymes . .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The primary result of (Triethoxysilyl)methanol’s action is the formation of a crosslinked network on the surface of the target material . This can enhance the material’s properties, such as stability and reactivity . In the context of drug delivery applications, for example, this can lead to the creation of hybrid nanovehicles with enhanced stability .
Action Environment
The action of (Triethoxysilyl)methanol can be influenced by various environmental factors. For instance, the process of silanization can be affected by factors such as pH, temperature, and the presence of moisture . Additionally, the stability of the resulting crosslinked network can be influenced by environmental conditions such as temperature and humidity .
生化学分析
Biochemical Properties
(Triethoxysilyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with hydroxyl groups on silica surfaces, which can be utilized in the immobilization of enzymes and other proteins. This interaction is crucial for the development of biosensors and other biotechnological applications. Additionally, (Triethoxysilyl)methanol can act as a cross-linking agent, facilitating the formation of stable protein networks .
Cellular Effects
The effects of (Triethoxysilyl)methanol on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (Triethoxysilyl)methanol can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, (Triethoxysilyl)methanol exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, (Triethoxysilyl)methanol has been shown to inhibit the activity of certain proteases by forming covalent bonds with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of (Triethoxysilyl)methanol over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This hydrolysis can affect the long-term stability of (Triethoxysilyl)methanol and its interactions with biomolecules. Additionally, long-term exposure to (Triethoxysilyl)methanol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (Triethoxysilyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses at which (Triethoxysilyl)methanol begins to exhibit toxic effects, providing valuable information for its safe use in biomedical applications. Additionally, high doses of (Triethoxysilyl)methanol have been associated with changes in metabolic pathways and enzyme activity .
Metabolic Pathways
(Triethoxysilyl)methanol is involved in various metabolic pathways, including those related to its hydrolysis and subsequent interactions with cellular enzymes. The compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of silanol and formaldehyde. These metabolic products can further interact with other cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (Triethoxysilyl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, (Triethoxysilyl)methanol can bind to various proteins, affecting its localization and accumulation. These interactions are important for determining the compound’s bioavailability and efficacy in different biological contexts .
特性
IUPAC Name |
triethoxysilylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-73-9 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)
![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)


